

Technical Guide: Antioxidant and Antimicrobial Properties of Chromene-3-Carbaldehyde

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Compound of Interest

Compound Name: 4H-chromene-3-carbaldehyde

CAS No.: 120450-87-5

Cat. No.: B040168

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Executive Summary

Chromene-3-carbaldehyde (2H-chromene-3-carboxaldehyde) represents a privileged heterocyclic scaffold in medicinal chemistry. Distinguished by its benzopyran ring fused with a formyl group at the C3 position, this moiety serves as a potent pharmacophore and a versatile intermediate for drug development. This guide provides a technical deep-dive into its dual-functionality as an antioxidant and antimicrobial agent, detailing synthesis protocols, mechanistic pathways, and structure-activity relationships (SAR).

Part 1: Chemical Basis & Synthesis Strategy[1]

The synthesis of chromene-3-carbaldehydes is most efficiently achieved via the Vilsmeier-Haack formylation of o-hydroxyacetophenones. This route is preferred for its regioselectivity and high yields compared to propargyl ether rearrangements.

Validated Synthesis Protocol

Objective: Synthesis of 2H-chromene-3-carbaldehyde from o-hydroxyacetophenone. Reaction Type: Vilsmeier-Haack Formylation / Cyclization.

Reagents:

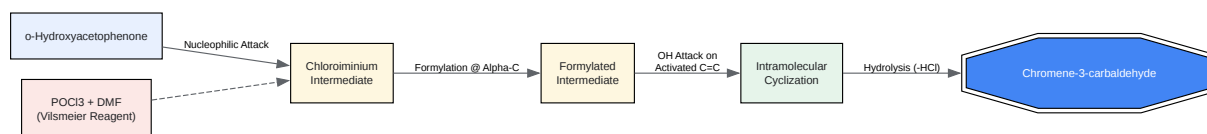
- o-Hydroxyacetophenone (10 mmol)
- Phosphorus oxychloride (POCl₃) (30 mmol)
- Dimethylformamide (DMF) (30 mmol)
- Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

- Vilsmeier Adduct Formation: In a dry round-bottom flask, add DMF (30 mmol) and cool to 0°C in an ice bath. Add POCl₃ (30 mmol) dropwise with constant stirring. Critical: Maintain temperature below 5°C to prevent thermal decomposition of the chloroiminium intermediate. Stir for 30 minutes until a semi-solid white adduct forms.
- Substrate Addition: Dissolve o-hydroxyacetophenone (10 mmol) in minimal DCM. Add this solution dropwise to the Vilsmeier adduct at 0°C.
- Cyclization: Remove the ice bath and allow the mixture to reach room temperature. Stir for 2 hours. Subsequently, heat the mixture to 60°C for 3 hours. Causality: Heating promotes the intramolecular attack of the hydroxyl group onto the activated double bond, facilitating ring closure.
- Hydrolysis: Cool the reaction mixture and pour onto crushed ice (200g). Neutralize with saturated sodium acetate solution to pH 7. Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.
- Isolation: Extract with ethyl acetate (3 x 50 mL). Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

- Purification: Recrystallize from ethanol or purify via column chromatography (Hexane:EtOAc 9:1).

Mechanistic Visualization (Synthesis)



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Figure 1: Vilsmeier-Haack approach for the synthesis of chromene-3-carbaldehyde derivatives.

Part 2: Antioxidant Profile[2]

Chromene-3-carbaldehydes exhibit antioxidant activity primarily through Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.[1] The presence of the formyl group at C3, conjugated with the C2-C3 double bond, activates the ring system, allowing it to stabilize radical species.

Mechanism of Action

The antioxidant efficacy is heavily dependent on substituents on the benzene ring.

- Electron Donating Groups (EDGs): Substituents like -OH and -OMe at positions C6, C7, or C8 significantly enhance radical scavenging by stabilizing the phenoxy radical formed after hydrogen donation.
- Conjugation: The C2=C3 double bond extends conjugation, delocalizing the unpaired electron across the pyran and benzene rings.

Validated Assay Protocol: DPPH Scavenging

Objective: Quantify the

value of the synthesized derivative.

Protocol:

- Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep violet color).
- Dilution Series: Prepare test compound solutions in methanol at concentrations ranging from 10 to 100 .
- Incubation: Mix 1 mL of test solution with 3 mL of DPPH solution. Vortex vigorously.
- Reaction: Incubate in the dark at room temperature for 30 minutes.
- Measurement: Measure absorbance at 517 nm () using a UV-Vis spectrophotometer. Use methanol + DPPH as control ().
- Calculation:
Calculate
using linear regression analysis.

Comparative Antioxidant Data

Data synthesized from high-performance derivatives cited in literature.[\[1\]](#)

| Compound Variant | Substituent (R) | IC50 ($\mu\text{g/mL}$) | Relative Potency |
|------------------|---------------------|---------------------------|------------------|
| Standard | Ascorbic Acid | 4.5 ± 0.2 | Reference |
| Chromene-A | 6-OH | 12.8 ± 0.5 | High |
| Chromene-B | 6-OMe | 28.4 ± 1.1 | Moderate |
| Chromene-C | 6-H (Unsubstituted) | >100 | Low |
| Chromene-D | 6-Cl, 7-OH | 9.2 ± 0.4 | Very High |

Part 3: Antimicrobial Efficacy[4]

Chromene-3-carbaldehydes demonstrate broad-spectrum activity, often outperforming standard antibiotics against resistant strains like MRSA.

Mechanisms of Antimicrobial Action

- **DNA Gyrase Inhibition:** The chromene scaffold acts as a competitive inhibitor of the ATP-binding site of bacterial DNA gyrase (specifically subunit B), preventing DNA supercoiling and replication.
- **Membrane Disruption:** Lipophilic substituents (e.g., -Cl, -Br) facilitate penetration through the peptidoglycan layer (Gram-positive) or outer membrane (Gram-negative), disrupting membrane potential and causing leakage of cellular contents.

Validated Assay Protocol: MIC Determination (Broth Microdilution)

Standard: CLSI / EUCAST Guidelines.

Protocol:

- **Inoculum Prep:** Adjust bacterial culture (e.g., *S. aureus* ATCC 25923) to McFarland standard (CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

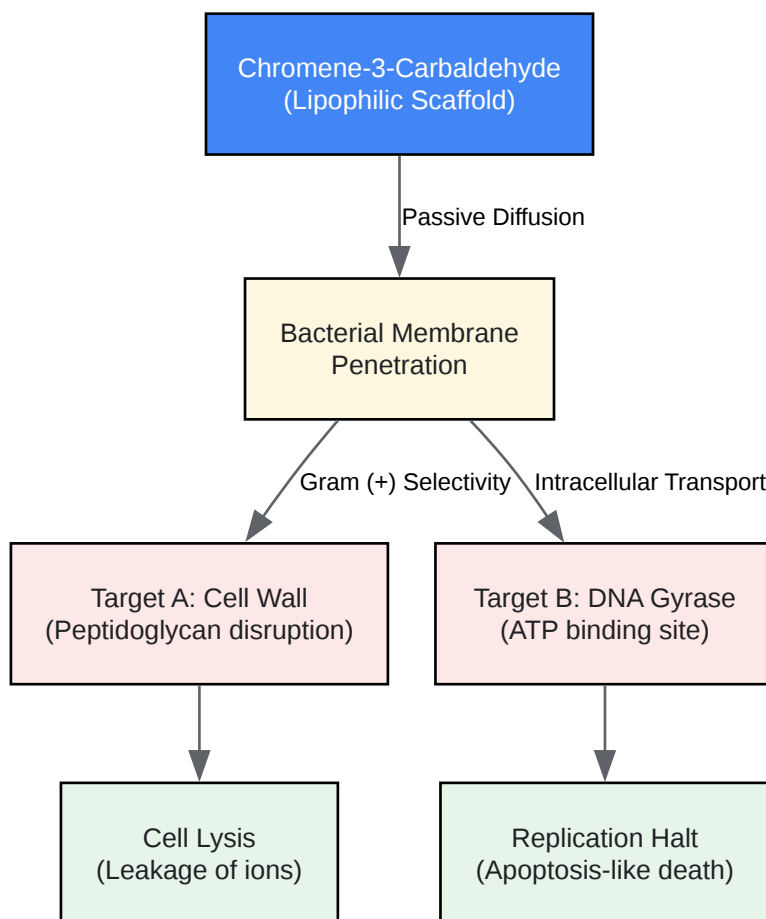
- Plate Setup: Use a 96-well sterile microplate. Add 100 of MHB to all wells.
- Compound Dilution: Add 100 of chromene stock (dissolved in DMSO, <1% final conc) to column 1. Perform serial 2-fold dilutions across the plate.
- Inoculation: Add 100 of diluted bacterial suspension to each well.
- Controls:
 - Growth Control:[2][3] Broth + Bacteria + DMSO.
 - Sterility Control: Broth only.
 - Positive Control:[4] Ciprofloxacin or Ampicillin.
- Incubation: 37°C for 18-24 hours.
- Readout: Add 20 of resazurin dye (0.015%) or TTC (Triphenyl Tetrazolium Chloride). Incubate for 2 hours.
 - Pink/Red: Viable growth.
 - Blue/Colorless: Inhibition.[5][1][6][7][8]
 - MIC Definition: The lowest concentration preventing color change.

Antimicrobial Activity Spectrum (MIC Values)

| Target Organism | Type | Strain | MIC Range (µg/mL)* | Mechanism Implicated |
|-----------------|----------|------------|--------------------|-------------------------|
| S. aureus | Gram (+) | MRSA | 3.9 - 15.6 | DNA Gyrase / Membrane |
| B. subtilis | Gram (+) | ATCC 6633 | 1.9 - 7.8 | Cell Wall Synthesis |
| E. coli | Gram (-) | ATCC 25922 | 15.6 - 62.5 | Membrane Permeability |
| P. aeruginosa | Gram (-) | ATCC 27853 | 31.2 - 125 | Efflux Pump Evasion |
| C. albicans | Fungi | ATCC 10231 | 7.8 - 31.2 | Ergosterol Biosynthesis |

*Values represent high-potency derivatives (e.g., halogenated chromene-3-carbaldehydes).

Mechanistic Visualization (Antimicrobial)



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Figure 2: Dual-mode antimicrobial mechanism targeting membrane integrity and DNA replication.

Part 4: Structure-Activity Relationship (SAR) Analysis

To optimize drug candidates, understanding the SAR of the chromene-3-carbaldehyde scaffold is critical.

- The C3-Formyl Group: Essential for activity. Condensation of this group with amines (forming Schiff bases) often increases antimicrobial potency due to enhanced lipophilicity and nitrogen-mediated hydrogen bonding.

- The C2=C3 Double Bond: Vital for planarity and conjugation. Reduction of this bond typically leads to a loss of antioxidant activity.
- The Benzene Ring (Positions 6, 7, 8):
 - Halogens (Cl, Br, F): Increase lipophilicity and metabolic stability. Enhances antibacterial activity (especially against Gram-positive strains).[9]
 - Hydroxyl (-OH): Critical for antioxidant activity (radical scavenging).
 - Nitro (): Often increases antibacterial potency but may introduce toxicity.

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